

physical properties of 2,6-difluoroiodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoroiodobenzene

Cat. No.: B082484

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,6-Difluoroiodobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of **2,6-Difluoroiodobenzene** (CAS No. 13697-89-7). As a key aromatic building block, its utility in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, is significant.^[1] The strategic placement of two fluorine atoms and an iodine atom on the benzene ring imparts unique reactivity and allows for its use in a variety of chemical transformations, including cross-coupling reactions.^[2] This document consolidates critical data on its physical characteristics, spectroscopic signature, handling protocols, and synthetic relevance, serving as a vital resource for laboratory professionals.

Chemical Identity and Structure

2,6-Difluoroiodobenzene is an organoiodine compound and a derivative of benzene. Its structure is foundational to its chemical behavior, with the electron-withdrawing nature of the fluorine atoms influencing the reactivity of the carbon-iodine bond.

- IUPAC Name: 1,3-Difluoro-2-iodobenzene
- Synonyms: 2,6-DIFLUORO-1-IODOBENZENE, 2-Iodo-1,3-difluorobenzene^[1]
- CAS Number: 13697-89-7^{[3][4]}

- Molecular Formula: C₆H₃F₂I [1][3]
- Molecular Weight: 239.99 g/mol [1][3]

Chemical Structure:

(Note: This is a simplified 2D representation)

Core Physical Properties

The physical properties of **2,6-difluoroiodobenzene** are critical for its storage, handling, and use in chemical reactions. The high density, for instance, is characteristic of iodinated aromatic compounds.

Property	Value	Source
Melting Point	24-26 °C	[1][5]
Boiling Point	186 °C	[1][5]
Density	2.001 g/mL	[1][5]
Flash Point	69 °C	[1][5]
Refractive Index (n _{20/D})	1.566	[1]
Vapor Pressure	0.927 mmHg at 25 °C	[1]

Detailed Analysis of Physical Characteristics Appearance, State, and Solubility

Under standard conditions, **2,6-difluoroiodobenzene** exists as a low-melting solid or liquid, depending on the ambient temperature, with its melting point ranging from 24-26°C.[1][5] It is typically described as a colorless liquid.[1] Consistent with its nonpolar aromatic character, it is not soluble in water but exhibits good solubility in common organic solvents.[1] This solubility profile is a key consideration for selecting appropriate reaction media and purification methods, such as extraction and chromatography.

Refractive Index

The refractive index is a fundamental physical constant that measures how light propagates through a substance.^[6] For **2,6-difluoroiodobenzene**, the refractive index is 1.566.^[1] This value is a useful parameter for rapid, non-destructive identity and purity checks of liquid samples. A deviation from this value can indicate the presence of impurities or a different isomeric composition.

Storage and Stability

For optimal shelf-life, **2,6-difluoroiodobenzene** should be stored at room temperature, sealed in a dry environment, and kept in a dark place to prevent potential light-induced degradation.^[1] ^[5]

Spectroscopic and Characterization Data

Spectroscopic analysis is indispensable for confirming the structural integrity of **2,6-difluoroiodobenzene** after synthesis or before use.

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) is a primary tool for structural confirmation. For **2,6-difluoroiodobenzene**, the expected proton signals are:

- ¹H NMR (CDCl₃): δ 7.24-7.30 (1H, multiplet), 6.89 (2H, double doublet, J = 6.6 Hz, 8.4 Hz).
^[7]

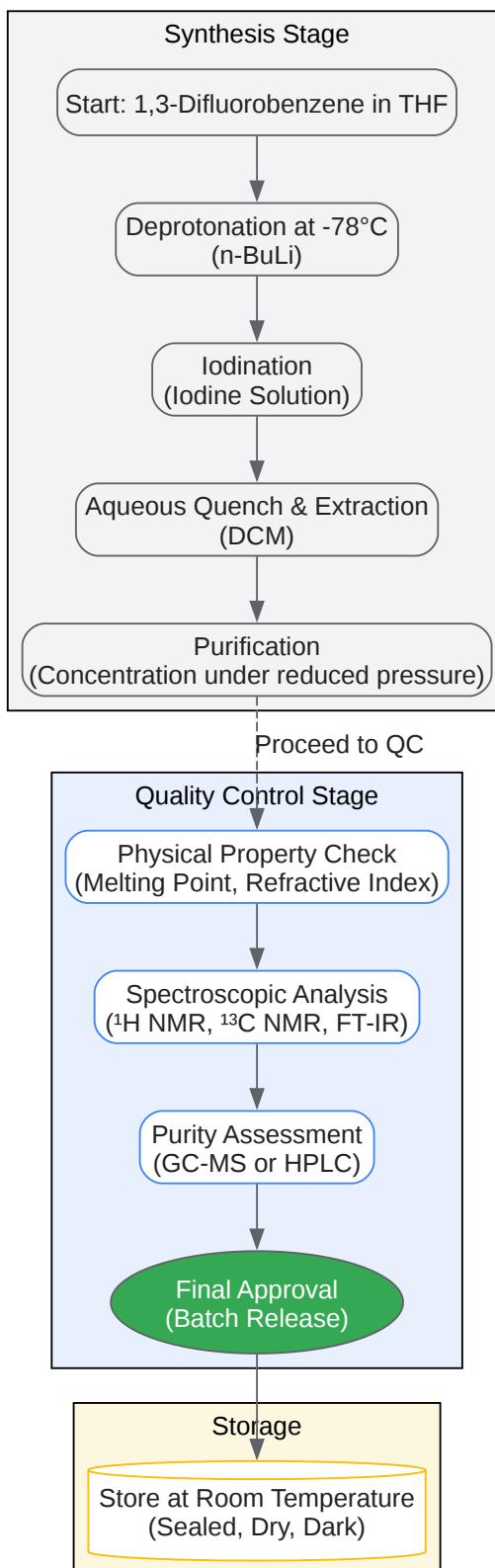
The multiplet corresponds to the proton at the C4 position, situated between the two fluorine atoms, while the double doublet corresponds to the two equivalent protons at the C3 and C5 positions. This distinct pattern provides unambiguous confirmation of the 2,6-difluoro substitution pattern.

Safety, Handling, and Hazard Profile

As with many halogenated organic compounds, proper safety protocols are essential when handling **2,6-difluoroiodobenzene**.

- Hazard Classification: It is classified as an irritant (Hazard Code: Xi).^[1]
- Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
- Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.
- Keep away from incompatible materials such as strong oxidizing agents.[10]


Role in Organic Synthesis and Drug Development

The true value of **2,6-difluoriodobenzene** lies in its utility as a synthetic intermediate.

- Versatile Building Block: The presence of both fluorine and iodine atoms makes it a highly valuable building block for creating more complex molecules.[1]
- Cross-Coupling Reactions: The carbon-iodine bond is a key functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of the 2,6-difluorophenyl moiety into a target structure.
- Impact of Fluorine: The fluorine atoms often enhance desirable properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[11] The introduction of this specific motif can be a critical step in tuning the pharmacokinetic and pharmacodynamic profile of a new chemical entity.

Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow from the synthesis of **2,6-difluoriodobenzene** to its characterization, ensuring it meets the required quality standards for use in research and development. The synthesis step is based on a literature procedure.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and quality control of **2,6-difluoroiodobenzene**.

Protocol: Synthesis of 2,6-Difluoroiodobenzene

This protocol is adapted from a documented laboratory procedure.[\[7\]](#)

- Reaction Setup: In a nitrogen-purged, dry reaction vessel, dissolve 1,3-difluorobenzene (10.0 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 42 mL, 105 mmol) over 10 minutes.
- Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm gradually to room temperature and hold for 5 minutes.
- Iodination: Slowly add a solution of iodine (26.7 g, 105 mmol) in THF (200 mL). Stir the reaction mixture for 4 hours at room temperature.
- Workup: Quench the reaction by adding water. Extract the organic phase with dichloromethane (CH₂Cl₂).
- Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
- Isolation: Filter the solution and concentrate it under reduced pressure to yield the final product, **2,6-difluoroiodobenzene**.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 13697-89-7,2,6-Difluoroiodobenzene | lookchem [lookchem.com]
- 2. nbinfo.com [nbinfo.com]
- 3. scbt.com [scbt.com]
- 4. 13697-89-7 Cas No. | 2,6-Difluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 5. 2,6-Difluoriodobenzene CAS#: 13697-89-7 [m.chemicalbook.com]
- 6. web.mit.edu [web.mit.edu]
- 7. 2,6-Difluoriodobenzene | 13697-89-7 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [physical properties of 2,6-difluoriodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082484#physical-properties-of-2-6-difluoriodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com